molecular formula C17H16N4O2S B250877 N-isobutyryl-N'-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]thiourea

N-isobutyryl-N'-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]thiourea

Cat. No. B250877
M. Wt: 340.4 g/mol
InChI Key: IMOBFBFGGPAPQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isobutyryl-N'-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]thiourea, commonly known as IBT, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. IBT belongs to the class of benzoxazole derivatives and has been found to possess a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of IBT is not fully understood. However, it has been proposed that IBT exerts its biological activities by inhibiting the activity of certain enzymes and proteins. For example, IBT has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. IBT has also been found to inhibit the activity of HIV integrase, which is an enzyme involved in the replication of the virus.
Biochemical and Physiological Effects:
IBT has been found to exhibit a wide range of biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. IBT has also been found to induce apoptosis (programmed cell death) in cancer cells. Moreover, IBT has been found to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

IBT has several advantages for lab experiments. It is a stable compound that can be easily synthesized. Moreover, IBT has been found to exhibit potent biological activities at low concentrations. However, IBT has certain limitations for lab experiments. For example, it is a relatively new compound, and its biological activities are not fully understood. Moreover, IBT has not been extensively studied in clinical trials, and its safety profile is not well-established.

Future Directions

There are several future directions for IBT research. One of the most promising areas of research is the development of IBT-based therapies for the treatment of neurodegenerative disorders such as Alzheimer's disease. Moreover, IBT has the potential to be used as a therapeutic agent for the treatment of cancer, viral infections, and inflammatory disorders. Further research is needed to fully understand the mechanism of action of IBT and to establish its safety and efficacy in clinical trials.

Synthesis Methods

IBT can be synthesized using a straightforward and efficient method. The synthesis involves the reaction of 2-aminopyridine with isobutyryl chloride in the presence of sodium hydroxide to obtain N-isobutyryl-2-aminopyridine. This intermediate is then reacted with 5-isothiocyanato-2-hydroxybenzoic acid to obtain IBT.

Scientific Research Applications

IBT has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral properties. IBT has also been found to be effective in treating neurodegenerative disorders such as Alzheimer's disease. Moreover, IBT has been found to be a potent inhibitor of human immunodeficiency virus (HIV) replication.

properties

Molecular Formula

C17H16N4O2S

Molecular Weight

340.4 g/mol

IUPAC Name

2-methyl-N-[(2-pyridin-3-yl-1,3-benzoxazol-5-yl)carbamothioyl]propanamide

InChI

InChI=1S/C17H16N4O2S/c1-10(2)15(22)21-17(24)19-12-5-6-14-13(8-12)20-16(23-14)11-4-3-7-18-9-11/h3-10H,1-2H3,(H2,19,21,22,24)

InChI Key

IMOBFBFGGPAPQQ-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC(=S)NC1=CC2=C(C=C1)OC(=N2)C3=CN=CC=C3

Canonical SMILES

CC(C)C(=O)NC(=S)NC1=CC2=C(C=C1)OC(=N2)C3=CN=CC=C3

Origin of Product

United States

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